Product packaging for 1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol(Cat. No.:CAS No. 5890-18-6)

1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol

Cat. No.: B191710
CAS No.: 5890-18-6
M. Wt: 313.3 g/mol
InChI Key: KYVJVURXKAZJRK-UHFFFAOYSA-N
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Description

Significance and Research Context of Laurolitsine as a Natural Product

Laurolitsine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, particularly within the Lauraceae family. medkoo.combiosynth.com First identified in 1959 by Tatsuo Nakasato and Shozo Nomura from the leaves of Neolitsea sericea, this compound has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. mdpi.com Its presence has been documented in a variety of plants including Litsea glutinosa, Litsea cubeba, Lindera chunii, and Phoebe formosana. mdpi.comnih.govbiocrick.comknapsackfamily.com

The primary impetus for the extensive research into laurolitsine stems from its promising therapeutic potential. Studies have revealed its capacity as an anti-inflammatory, antioxidant, and neuroprotective agent. medkoo.com Furthermore, significant research has highlighted its potent antidiabetic and hypoglycemic effects, positioning it as a candidate for the development of new treatments for type 2 diabetes. mdpi.comresearchgate.net Research in db/db mice has shown that laurolitsine can improve insulin (B600854) resistance, glucose tolerance, and lipid metabolism, while also offering protection to the liver, kidneys, and pancreas. researchgate.netresearchgate.net

However, the low yield of laurolitsine from natural sources presents a major obstacle to its widespread research and clinical application, making the development of efficient synthetic methods a critical area of investigation. mdpi.comresearchgate.net

General Classification and Aporphine Alkaloid Structural Framework of Laurolitsine

Laurolitsine belongs to the aporphine class of alkaloids, which are characterized by a specific tetracyclic core structure. mdpi.com Structurally, it is defined as (6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol. nih.gov This intricate framework features a biphenyl (B1667301) system and a chiral carbon at the 6a position, which is fundamental to its biological activity. mdpi.comresearchgate.net The unique arrangement of its atoms and functional groups, including hydroxy and methoxy (B1213986) substituents, contributes to its diverse pharmacological properties. mdpi.com

The aporphine alkaloid family, to which laurolitsine belongs, is known for its wide range of physiological effects, making these compounds a focal point in organic synthesis and medicinal chemistry. mdpi.com The synthesis of the aporphine nucleus is a key challenge and a primary focus in the chemical synthesis of laurolitsine and its analogues. mdpi.comresearchgate.net

Table 1: Chemical Identifiers for Laurolitsine

IdentifierValue
CAS Number 5890-18-6
Molecular Formula C18H19NO4
Molecular Weight 313.35 g/mol
IUPAC Name (6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol
Synonyms Norboldine, Laurolistine

Data sourced from PubChem and other chemical databases. medkoo.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO4 B191710 1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol CAS No. 5890-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-22-15-8-11-10(7-13(15)20)5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVJVURXKAZJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Laurolitsine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040974
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5890-18-6
Record name Laurolitsine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040974
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

138 - 140 °C
Record name Laurolitsine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040974
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Botanical Sources of Laurolitsine

Laurolitsine has been isolated from several plant families, most notably the Lauraceae, but also from the Hernandiaceae and Monimiaceae families. nih.govmedkoo.com

Plant Families and Species Yielding Laurolitsine

Lauraceae: This family is a significant source of Laurolitsine, with the compound being identified in various species across different genera.

Litsea glutinosa: Laurolitsine is found in this plant, particularly in the bark. nih.govmdpi.comresearchgate.net

Phoebe tavoyana: This species is another confirmed botanical source of Laurolitsine. nih.gov

Neolitsea sericea: First discovered in the leaves of this species, Laurolitsine is a known constituent. mdpi.comresearchgate.net The bark of Neolitsea pubescens, a related species, also contains Laurolitsine. scispace.com

Litsea cubeba: Laurolitsine has been efficiently isolated from the chloroform (B151607) extract of this plant. mdpi.com

Lindera aggregata: This medicinal plant is a known source of Laurolitsine. bjherbest.com

Phoebe formosana: Laurolitsine has been isolated from the stems of this species. medchemexpress.commdpi.comresearchgate.net

Hernandiaceae: Within this family, Laurolitsine has been identified in the genus Illigera.

Illigera aromatica: N-formyl-laurolitsine, a derivative of Laurolitsine, has been isolated from the aerial parts of this plant. acgpubs.orgcolab.wsresearchgate.net

Monimiaceae: This family also contributes to the known botanical sources of Laurolitsine.

Peumus boldus: Laurolitsine, also known as norboldine, is an alkaloid isolated from the leaves of this tree. nih.govmedchemexpress.com

Geographic Distribution of Laurolitsine-Producing Flora

The geographical locations of these plants provide insight into the regions where Laurolitsine can be naturally sourced.

Plant SpeciesFamilyGeographic Distribution
Litsea glutinosaLauraceaeData not available in the provided sources.
Phoebe tavoyanaLauraceaeChina (Yunnan, southeastern Guangxi, Guangdong), Indochina, and Peninsular Malaysia. nih.govwikipedia.orgkew.orgefloras.org
Neolitsea sericeaLauraceaeChina, Taiwan, South Korea, and Japan. wikipedia.orgkew.orgontosight.aie-kjpt.org
Litsea cubebaLauraceaeData not available in the provided sources.
Lindera aggregataLauraceaeWidespread in China, Japan, Taiwan, and Southeast Asia, including Vietnam and the Philippines. ms-editions.clmaxapress.comtheferns.infotreesandshrubsonline.orggbif.org
Phoebe formosanaLauraceaeEndemic to China and Taiwan. treesandshrubsonline.orgkew.orgwikipedia.orgresearchgate.net
Illigera aromaticaHernandiaceaePrimarily found in the Guangxi and Yunnan provinces of China. acgpubs.org The genus Illigera is distributed across tropical regions of Africa and Asia. researchgate.netwikipedia.orgresearchgate.net
Peumus boldusMonimiaceaeEndemic to the central region of Chile. It has also been introduced to Europe and North Africa. wikipedia.orgtreesandshrubsonline.orgkew.orgresearchgate.netherbazest.com

Chemo-taxonomic Implications of Laurolitsine Presence in Plant Genera

The presence of specific chemical compounds, like Laurolitsine, can be a valuable tool for plant taxonomy, a field known as chemotaxonomy. The distribution of aporphine (B1220529) alkaloids, including Laurolitsine, across different plant families suggests evolutionary relationships.

The Lauraceae family is particularly rich in benzyltetrahydroisoquinoline alkaloids, with aporphine-type alkaloids being the most predominant group found in 22 of the 23 genera studied. sci-hub.se The occurrence of Laurolitsine in multiple genera within this family (Litsea, Phoebe, Neolitsea, and Lindera) reinforces their chemical affinity and taxonomic grouping. mdpi.comscispace.combjherbest.comnih.gov

Similarly, aporphine alkaloids are considered characteristic components of plants in the Hernandiaceae family. acgpubs.orgcolab.wsasianpubs.org The isolation of a Laurolitsine derivative from Illigera aromatica supports the placement of this genus within this family and suggests it as a characteristic marker for the genus Illigera. acgpubs.org

The presence of Laurolitsine in Peumus boldus of the Monimiaceae family points to a more distant, yet significant, chemotaxonomic link to the other Laurolitsine-producing families, as they all belong to the order Laurales. This shared chemistry among different families within the same order highlights the evolutionary conservation of certain biochemical pathways.

Isolation and Purification Methodologies for Laurolitsine from Natural Sources

Extraction Techniques from Various Plant Materials

Laurolitsine has been successfully isolated from several parts of different plants, including the bark, leaves, and roots. The choice of extraction technique often depends on the plant material and the desired purity of the initial extract.

Initial extraction of laurolitsine from plant materials typically involves the use of organic solvents. Common methods include:

Solvent Extraction: Dried and powdered plant material, such as the bark of Litsea glutinosa or the leaves of Neolitsea sericea, is subjected to extraction with solvents like ethanol (B145695) or methanol (B129727). mdpi.comacgpubs.orgscispace.com In some procedures, a chloroform (B151607) extract of the plant material is the starting point for isolation. mdpi.comrsc.org For instance, the air-dried, powdered stems of Phoebe formosana have been extracted with 95% ethanol at an elevated temperature to begin the isolation process. acs.org

Acid-Base Extraction: To selectively isolate alkaloids like laurolitsine, an acid-base extraction method is frequently employed. The initial plant extract is acidified, often with sulfuric acid, to protonate the alkaloids, making them water-soluble. acgpubs.org This aqueous solution is then washed with a non-polar solvent like chloroform to remove lipid-soluble impurities. Subsequently, the pH of the aqueous layer is adjusted to be basic (e.g., pH 10 with ammonium (B1175870) hydroxide), which deprotonates the alkaloids, rendering them soluble in organic solvents. acgpubs.org Extraction with a solvent such as ethyl acetate (B1210297) then yields an alkaloid-rich fraction. acgpubs.org

The following table summarizes the natural sources and the corresponding plant parts from which laurolitsine has been isolated:

Plant SpeciesPlant Part
Litsea glutinosaBark, Root Barks mdpi.comacgpubs.orgnih.govnih.gov
Neolitsea sericeaLeaves mdpi.com
Litsea cubebaBranches, Chloroform Extract mdpi.comrsc.orgresearchgate.net
Phoebe formosanaStems acs.orgresearchgate.netglpbio.commedchemexpress.comresearchgate.net
Peumus boldusLeaves nih.govresearchgate.net
Neolitsea pubescensBark scispace.com
Lindera chuniiNot specified nih.gov
Illigera aromaticaNot specified nih.gov
Phoebe tavoyanaNot specified nih.gov

Chromatographic Separation and Purification Strategies

Following initial extraction, the crude extract containing a mixture of compounds undergoes further separation and purification using various chromatographic techniques.

Silica (B1680970) Gel Column Chromatography: This is a fundamental and widely used method for the initial fractionation of the crude extract. The extract is loaded onto a column packed with silica gel, and a gradient of solvents with increasing polarity is used to elute the compounds. For example, a gradient of dichloromethane-acetone or n-hexane-ethyl acetate has been used to separate fractions from the alkaloid-rich extract of Litsea glutinosa and Phoebe formosana, respectively. acgpubs.orgacs.org In some cases, alumina (B75360) that has been neutralized is used as the stationary phase. scispace.com

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography technique is often used for further purification of fractions obtained from silica gel chromatography. It separates molecules based on their size, proving effective in isolating alkaloids. acgpubs.org

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain high-purity laurolitsine, preparative or semi-preparative HPLC is employed. A common setup involves a C18 column with a mobile phase consisting of a mixture of methanol and water. acgpubs.org For instance, a mixture of methanol-water (45:55) has been used to isolate laurolitsine from a sub-fraction of Litsea glutinosa extract. acgpubs.org

Counter-Current Chromatography (CCC): Techniques like pH-zone-refining counter-current chromatography and high-speed counter-current chromatography have been applied for the preparative separation of alkaloids from Litsea cubeba. rsc.org These methods utilize a two-phase solvent system, such as chloroform–methanol–water or ethyl acetate–methanol–water, to partition and separate the compounds. rsc.org

The table below outlines the chromatographic methods used in the purification of laurolitsine:

Chromatographic TechniqueStationary Phase / SystemMobile Phase / Eluent
Silica Gel Column ChromatographySilica GelDichloromethane-acetone gradient, n-hexane-EtOAc gradient acgpubs.orgacs.org
Alumina Column ChromatographyNeutral AluminaBenzene, Benzene-chloroform mixture scispace.com
Sephadex LH-20Sephadex LH-20Not specified acgpubs.org
High-Performance Liquid Chromatography (HPLC)C18 columnMethanol-water mixture acgpubs.org
pH-Zone-Refining Counter-Current ChromatographyChloroform–methanol–water (4:3:3, v/v) with HClTriethylamine in organic mobile phase rsc.org
High-Speed Counter-Current ChromatographyEthyl acetate–methanol–water (4:1:5, v/v)Not specified rsc.org

Purity Assessment and Verification Methodologies for Isolated Laurolitsine

Once laurolitsine has been isolated, its purity must be assessed and its chemical structure confirmed. A combination of spectroscopic and chromatographic techniques is utilized for this purpose.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the standard method to determine the purity of the isolated laurolitsine. nih.gov A purity of over 98% is often reported for purified laurolitsine. nih.gov

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of the isolated compound. mdpi.comnih.gov The spectral data obtained for the isolated laurolitsine are compared with published data to confirm its identity. mdpi.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the compound, further confirming its identity. mdpi.comacgpubs.orgnih.gov

Physical Properties: The melting point (m.p.) of the isolated compound can also be measured and compared to known values. acs.org

Total Synthesis Approaches for the Racemate of Laurolitsine.mdpi.comnih.gov

Retrosynthetic Analysis and Strategic Disconnections.mdpi.comresearchgate.net

The retrosynthetic analysis of laurolitsine reveals a strategic approach to its complex tetracyclic framework. mdpi.comresearchgate.net The synthesis plan hinges on key disconnections of the aporphine (B1220529) core. The target molecule, laurolitsine, is envisioned to be formed from an N-t-butyloxy carbonyl (Boc)-protected carbamate (B1207046) intermediate through a palladium-catalyzed direct arylation and a subsequent deprotection step. mdpi.com This carbamate can be traced back to a cyclized imine, which is generated via a Bischler–Napieralski reaction from a corresponding amide. mdpi.com This amide, in turn, is prepared by coupling two key fragments: 2-(3-(benzyloxy)-4-methoxyphenyl)ethanamine (B154928) and 2-(5-(benzyloxy)-2-bromo-4-methoxyphenyl)acetic acid, using standard peptide-coupling conditions. mdpi.comresearchgate.net These two precursors are synthesized through separate multi-step routes. mdpi.comresearchgate.net

Key Synthetic Transformations and Reaction Mechanisms (e.g., electrophilic addition, nitro group reduction, Pd-catalyzed direct biaryl coupling, Bischler–Napieralski reaction, peptide-coupling).mdpi.comresearchgate.netresearchgate.net

Several key reactions are pivotal to the successful synthesis of laurolitsine.

Peptide-Coupling: The synthesis commences with the coupling of 2-(3-(benzyloxy)-4-methoxyphenyl)ethanamine and 2-(5-(benzyloxy)-2-bromo-4-methoxyphenyl)acetic acid. mdpi.com This reaction, facilitated by reagents like EDC and HOBt in DMF, forms the crucial amide bond of an intermediate amide. researchgate.net

Bischler–Napieralski reaction: This intramolecular cyclization reaction is employed to construct the dihydroisoquinoline core of the aporphine skeleton. mdpi.com The amide intermediate is treated with a dehydrating agent like phosphorus oxychloride (POCl3) in acetonitrile (B52724) at elevated temperatures to yield the corresponding cyclized imine. researchgate.netorganic-chemistry.org This reaction proceeds through the formation of an electrophilic nitrilium ion, which then undergoes intramolecular electrophilic aromatic substitution. organic-chemistry.org

Nitro Group Reduction: In the synthesis of one of the key starting materials, a nitro group is introduced and subsequently reduced to an amino group. mdpi.com This transformation is accomplished using a reducing agent like lithium aluminum hydride. mdpi.comnih.gov

Pd-catalyzed direct biaryl coupling: This is a critical step for the formation of the characteristic biaryl linkage in the aporphine core. mdpi.comresearchgate.net The intramolecular coupling of an N-Boc-protected intermediate is achieved using a palladium catalyst, such as Pd(OAc)2, in the presence of a suitable ligand and base. researchgate.netresearchgate.net This reaction has been a breakthrough in the synthesis of aporphine alkaloids. mdpi.com Microwave-assisted versions of this reaction have also been developed to expedite the synthesis of aporphine analogs. researchgate.netbikaken.or.jp

Semi-synthesis and Derivatization Strategies Involving Laurolitsine (e.g., N-homologues and optical isomers of thaliporphine).researchgate.netacs.org

Laurolitsine, being an abundant natural aporphine, serves as a valuable starting material for the semi-synthesis of other aporphine derivatives. researchgate.netacs.orgbiocrick.com This approach is often more efficient than total synthesis for accessing a range of analogs. acs.org

One notable example is the preparation of N-homologues and optical isomers of thaliporphine (B1221002), a potent antiarrhythmic agent. researchgate.netacs.orgnih.gov The synthesis of these derivatives starts from laurolitsine. researchgate.netacs.org For instance, N-formyl-laurolitsine has been used as a precursor in the synthesis of thaliporphine N-homologues. researchgate.net The process can involve reactions such as N-alkylation and solvolysis. researchgate.net

The treatment of N-formylnorglaucine, derived from laurolitsine, with different concentrations of sulfuric acid leads to different products. researchgate.netacs.org For example, reaction with 90% H2SO4 yields a 9-sulfonyl-seco product, while treatment with 98% H2SO4 produces pancordine. researchgate.netacs.orgbiocrick.com Catalytic hydrogenation of pancordine then affords (±)-wilsonirine. researchgate.netacs.orgbiocrick.com These semi-synthetic strategies provide access to a variety of aporphine alkaloids with diverse structures and potential biological activities. researchgate.netacs.org

Ethnobotanical Sources of Laurolitsine

Ethnobotany, the study of the relationship between people and plants, provides valuable insights into the traditional uses of medicinal plants. Laurolitsine is found in a variety of plant species that have been used in traditional medicine systems for centuries. frontiersin.orgnih.govupcollege.ac.in

The Lauraceae family is a particularly rich source of laurolitsine. knapsackfamily.com Plants from this family are widely distributed and have a long history of use in folk medicine across different cultures.

Table 4:

Plant FamilyPlant Species
Lauraceae Litsea glutinosa
Litsea cubeba
Neolitsea sericea
Phoebe formosana
Lindera chunii
Cinnamomum camphora
Neolitsea konishii
Annonaceae Polyalthia longifolia
Monimiaceae Peumus boldus

This table lists some of the plant species from which laurolitsine has been isolated. mdpi.comnih.govbiocrick.comknapsackfamily.comnih.govjst.go.jpmedchemexpress.comresearchgate.net

Pharmacological Mechanisms and Biological Activities of Laurolitsine: an in Vitro and in Vivo Investigation

Antidiabetic and Glucolipid Metabolism Regulatory Mechanisms

Laurolitsine exhibits potent antidiabetic effects through various mechanisms that collectively improve glucose and lipid homeostasis. researchgate.netnih.gov In vivo studies using diabetic mouse models have shown that Laurolitsine can effectively lower blood glucose levels, improve insulin (B600854) resistance, and regulate lipid metabolism. researchgate.netresearchgate.net

Hepatic LKB1-AMPK Pathway Modulation and Activation

A key mechanism underlying the antidiabetic action of Laurolitsine is its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway in the liver. researchgate.netnih.gov AMPK is a crucial regulator of cellular energy metabolism. Laurolitsine activates AMPK's upstream kinase, liver kinase B1 (LKB1), by altering the ADP/ATP ratio in hepatocytes. researchgate.netfrontiersin.org This activation of the LKB1-AMPK pathway is a central component of Laurolitsine's therapeutic effects on glucose and lipid metabolism. nih.govfrontiersin.org

Regulation of Mitochondrial Oxidative Phosphorylation

Transcriptomic analysis has revealed that the antidiabetic effects of Laurolitsine are associated with the regulation of mitochondrial oxidative phosphorylation. researchgate.netnih.gov By influencing this fundamental cellular process, Laurolitsine can modulate energy production and substrate utilization, which are often dysregulated in metabolic disorders like type 2 diabetes. researchgate.netmdpi.com

Influence on Gut Microbiota Composition and Function in Metabolic Disorders (e.g., Mucispirillum schaedleri, Anaerotruncus_sp_G3_2012)

Laurolitsine has been shown to significantly modulate the composition of the gut microbiota in diabetic mice. researchgate.netresearchgate.net Specifically, it decreases the abundance of certain bacterial species, such as Mucispirillum schaedleri and Anaerotruncus_sp_G3_2012. researchgate.netnih.gov This alteration of the gut microbial community is believed to contribute to its antidiabetic effects, highlighting the interplay between Laurolitsine, gut bacteria, and host metabolism. nih.govresearchgate.net

Amelioration of Insulin Resistance and Glucose Tolerance

In vivo studies have consistently shown that Laurolitsine improves insulin resistance and glucose tolerance in diabetic mouse models. researchgate.netresearchgate.net This indicates that the compound enhances the body's sensitivity to insulin and its ability to manage blood glucose levels effectively. nih.gov These improvements are crucial for mitigating the progression of type 2 diabetes. researchgate.net

Anti-inflammatory Cellular Mechanisms

Beyond its metabolic effects, Laurolitsine also exhibits anti-inflammatory properties. It has been shown to regulate the AMPK/NF-κB signaling pathway, which can reduce systemic inflammation. researchgate.net Furthermore, some studies indicate that Laurolitsine can increase the levels of the anti-inflammatory cytokine IL-10. researchgate.net While some research suggests weak anti-inflammatory activity against nitric oxide (NO) production in certain cell lines, its role in modulating key inflammatory pathways points to a broader anti-inflammatory potential. researchgate.netmedchemexpress.com

Interactive Data Table: Effects of Laurolitsine on Metabolic Parameters

ParameterModelEffectReference
Glucose ConsumptionHepG2 cellsStimulated researchgate.netnih.gov
LKB1-AMPK Pathwaydb/db mice hepatocytesActivated researchgate.netnih.gov
Insulin Resistancedb/db miceImproved researchgate.netresearchgate.net
Glucose Tolerancedb/db miceImproved researchgate.netresearchgate.net
Mucispirillum schaedleridb/db miceDecreased abundance researchgate.netnih.gov
Anaerotruncus_sp_G3_2012db/db miceDecreased abundance researchgate.netnih.gov

Modulation of Nitric Oxide (NO) Production in Macrophage and Microglial Cell Lines (e.g., RAW 267.4, BV-2 cells)

Laurolitsine has demonstrated a capacity to modulate inflammatory responses by affecting the production of nitric oxide (NO), a key signaling molecule in inflammation. Overproduction of NO by enzymes like inducible nitric oxide synthase (iNOS) in macrophages and microglia is associated with inflammatory conditions and neurodegenerative diseases. researchgate.netshanghaitech.edu.cnnih.gov

Studies involving the murine macrophage cell line RAW 264.7 and the murine microglial cell line BV-2 have shown that Laurolitsine exhibits weak anti-inflammatory activity by inhibiting NO production in these cells. medchemexpress.com This suggests a potential mechanism for its observed anti-inflammatory effects, targeting the signaling pathways that lead to excessive NO synthesis in immune cells of the central nervous system and periphery. researchgate.netnih.govmedchemexpress.com

Inhibition of Platelet Aggregation

Laurolitsine has been identified as an inhibitor of platelet aggregation, a critical process in thrombosis and cardiovascular diseases. Research has shown that aporphine (B1220529) alkaloids, including laurolitsine, can interfere with the mechanisms that lead to the clumping of platelets. bindingdb.org

In a study using rabbit platelets, Laurolitsine at a concentration of 300 μM was found to markedly inhibit aggregation induced by arachidonic acid (100 μM) and collagen (10 μg/mL). medchemexpress.com The same concentration of Laurolitsine also caused a slight inhibition of platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) (20 μM). medchemexpress.com These findings indicate that Laurolitsine interferes with multiple pathways of platelet activation, particularly those initiated by arachidonic acid and collagen. medchemexpress.comwikipedia.org

Table 1: Effect of Laurolitsine on Platelet Aggregation

Inducing Agent Concentration of Inducer Laurolitsine Concentration Observed Effect
Arachidonic Acid 100 μM 300 μM Marked inhibition
Collagen 10 μg/mL 300 μM Marked inhibition

Antioxidant Activities and Related Molecular Pathways

Laurolitsine is recognized for its antioxidant properties, which contribute to its protective effects against cellular damage. frontiersin.org The mechanism of antioxidant activity often involves the scavenging of free radicals through processes like hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). glpbio.cn While the specific molecular pathways for Laurolitsine are still under full investigation, its ability to counteract oxidative stress is a key aspect of its pharmacological profile.

Studies on Litsea glutinosa, a source of Laurolitsine, have highlighted its significant antioxidant activity. frontiersin.org Furthermore, research on its effects in metabolic disorders suggests that Laurolitsine may regulate pathways related to mitochondrial oxidative phosphorylation, which is intrinsically linked to the production of reactive oxygen species. This points towards its role as a modulator of cellular redox balance.

**5.4. Neuroprotective Actions and Neurotransmitter System Modulation

Laurolitsine exhibits neuroprotective potential, which is believed to be linked to its ability to interact with key neurotransmitter systems. medchemexpress.com

A primary aspect of Laurolitsine's neuropharmacological profile is its function in modulating dopaminergic and serotonergic pathways. medchemexpress.com These neurotransmitter systems are crucial for regulating mood, cognition, and motor control, and their dysregulation is implicated in various neurological and psychiatric disorders. wikipedia.orgwikipedia.org The interaction between the dopamine (B1211576) and serotonin (B10506) systems is complex; functional disturbances in one can lead to alterations in the other.

While specific binding affinities and detailed mechanisms of Laurolitsine's interaction with dopamine and serotonin receptors or transporters are not yet fully elucidated, its ability to modulate these pathways is a significant finding. This modulatory role suggests a potential basis for the neuroprotective effects attributed to the compound.

Enzyme Inhibition Studies and Molecular Targets

Laurolitsine has been investigated for its ability to inhibit specific enzymes, highlighting its potential as a targeted therapeutic agent.

A notable biological activity of Laurolitsine is its inhibition of the human immunodeficiency virus type 1 (HIV-1) integrase. biorxiv.org This viral enzyme is essential for the replication of HIV, as it catalyzes the integration of the viral DNA into the host cell's genome. biorxiv.org Inhibition of this enzyme is a key strategy in antiretroviral therapy. reprocell.comreactionbiology.com

Research on alkaloids from Lindera chunii identified Laurolitsine as a potent inhibitor of HIV-1 integrase. biorxiv.org Among the compounds tested, Laurolitsine demonstrated the most significant inhibitory activity with a reported half-maximal inhibitory concentration (IC50) of 7.7 µM. biorxiv.org This finding establishes Laurolitsine as a promising natural compound for the development of new anti-HIV agents.

Table 2: HIV-1 Integrase Inhibitory Activity of Laurolitsine

Compound Target Enzyme IC50 Value Source Organism

Table 3: Compound Names Mentioned in the Article

Compound Name
Laurolitsine
Nitric Oxide
Arachidonic Acid
Adenosine diphosphate (ADP)
Boldine (B1667363)

Specific Enzymatic Activity Modulation

Laurolitsine has been identified as a modulator of several enzymatic activities, most notably exhibiting inhibitory effects on cholinesterases and tyrosinase.

Cholinesterase Inhibition: Laurolitsine has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. frontiersin.org While some studies have noted weak activity of Laurolitsine on AChE, its N-homologues have shown more significant effects. ubiobio.clsaudijournals.com For instance, N-propyl-, N-isobutyl-, and N-isopropylnorlitebamines, which can be synthesized from Laurolitsine, exhibited moderate anti-acetylcholinesterase activity with IC50 values of approximately 7.0 μM. researchgate.net The corresponding N-metho salt of N-propylnorlitebamine showed even more potent activity with an IC50 of 2.70 μM. researchgate.net In a study evaluating various alkaloids from Peumus boldus, the alkaloid extract showed promising BChE inhibition with an IC50 value of 46.9 ± 7.1 µg/mL. researchgate.net Kinetic studies on related compounds suggest a mixed-type inhibition for both AChE and BChE, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.comacs.org

Tyrosinase Inhibition: Laurolitsine has also been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. conaf.cl Its inhibitory action makes it a compound of interest for applications in skin anti-pigmentation. conaf.cl In a comparative study of alkaloids from Peumus boldus, Laurolitsine was found to be a more potent tyrosinase inhibitor than the related alkaloid, boldine. conaf.cl The IC50 values from one study showed that Laurolitsine was approximately six times as potent as boldine. conaf.cl The mechanism of tyrosinase inhibition by related phenolic compounds often involves chelation of the copper ions in the enzyme's active site and can be of a mixed or competitive nature. nih.govmdpi.com For example, some flavonoids exhibit competitive inhibition by binding to the enzyme's catalytic site. mdpi.com

Table 1: Enzymatic Inhibition by Laurolitsine and its Derivatives

Enzyme Inhibitor IC50 Value Source
Acetylcholinesterase (AChE) N-propylnorlitebamine ~7.0 μM researchgate.net
Acetylcholinesterase (AChE) N-isobutylnorlitebamine ~7.0 μM researchgate.net
Acetylcholinesterase (AChE) N-isopropylnorlitebamine ~7.0 μM researchgate.net
Acetylcholinesterase (AChE) N-metho salt of N-propylnorlitebamine 2.70 μM researchgate.net
Butyrylcholinesterase (BChE) Peumus boldus alkaloid extract 46.9 ± 7.1 µg/mL researchgate.net
Tyrosinase Laurolitsine More potent than Boldine conaf.cl

Potential Interaction with Viral Proteases (e.g., SARS-CoV-2 3CLpro, PLpro)

The emergence of viral diseases like COVID-19 has spurred research into the antiviral potential of natural compounds. The main protease (Mpro or 3CLpro) and papain-like protease (PLpro) of SARS-CoV-2 are essential for viral replication, making them prime targets for antiviral drugs. plos.org In silico studies have explored the potential of various alkaloids, including Laurolitsine, as inhibitors of these viral proteases.

Computational docking studies have been employed to predict the binding affinity of Laurolitsine to the SARS-CoV-2 Mpro. researchgate.net In one such study, Laurolitsine was identified as a promising candidate from a library of phytoconstituents, exhibiting a high binding affinity to the Mpro enzyme with a reported binding energy of -294.1533 kcal/mol. researchgate.net The stability of the Laurolitsine-protein complex was further suggested by molecular dynamics simulations. researchgate.net These in silico analyses indicate that Laurolitsine may interact with the active site residues of the protease, potentially inhibiting its function and thus viral replication. plos.orgresearchgate.net While these computational findings are promising, it is crucial to note that they are predictive and require experimental validation through in vitro and in vivo studies to confirm the antiviral activity and elucidate the precise mechanism of action against SARS-CoV-2 proteases. scielo.org.co

Table 2: In Silico Docking Results of Laurolitsine against SARS-CoV-2 Mpro

Target Protease Compound Binding Affinity (kcal/mol) Key Finding Source
SARS-CoV-2 Mpro (3CLpro) Laurolitsine -294.1533 High binding affinity suggesting potential inhibitory activity. researchgate.net

Receptor Interactions and Ion Channel Modulation

Laurolitsine's pharmacological effects are also mediated through its interaction with specific receptors and ion channels. biosynth.com A significant aspect of its activity is the modulation of calcium channels.

Research has indicated that Laurolitsine acts as a blocker of L-type voltage-gated calcium channels. physio-pedia.com These channels are critical in regulating calcium influx into smooth muscle cells and cardiac myocytes, which in turn governs muscle contraction. physio-pedia.comhealthdirect.gov.au By blocking these channels, Laurolitsine can induce vasodilation, a relaxation of the blood vessels. physio-pedia.com This mechanism is a key contributor to its cardioprotective effects. The blockade of calcium entry into the cells leads to a decrease in the force of myocardial contraction (negative inotropy) and allows blood vessels to relax and open. physio-pedia.comwikipedia.org This action is characteristic of calcium channel blockers, a class of drugs used in the management of hypertension and angina. healthdirect.gov.aumayoclinic.org The vasorelaxant activity of N-allyllaurolitsine, a derivative of Laurolitsine, has been demonstrated in isolated rat aorta, further supporting the role of this compound class in modulating vascular tone.

Cardioprotective Effects and Underlying Mechanisms

Laurolitsine exhibits cardioprotective effects, which are primarily attributed to its vasorelaxant properties and potential modulation of cardiovascular signaling pathways. researchgate.netbiosynth.com

The primary mechanism underlying Laurolitsine's cardioprotective action is its ability to induce vasorelaxation. This effect is largely mediated through the blockade of L-type calcium channels in vascular smooth muscle cells. physio-pedia.com By inhibiting the influx of calcium, Laurolitsine prevents the contraction of these muscle cells, leading to the widening of blood vessels (vasodilation). researchgate.net This vasodilation reduces peripheral resistance, which can help to lower blood pressure and decrease the workload on the heart. The vasorelaxant effect of N-allyllaurolitsine has been observed to cause up to 85% relaxation in isolated rat aorta pre-contracted with phenylephrine. The mechanism of this vasodilation may also involve the release of nitric oxide (NO) from endothelial cells and inhibition of both voltage-dependent and receptor-operated calcium channels. researchgate.net Some related alkaloids have been shown to exert their vasorelaxant effects through the nitric oxide/guanylate cyclase pathway. academicjournals.org Furthermore, the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway by other natural compounds has been linked to cardioprotective effects, suggesting a potential area for future investigation into Laurolitsine's complete mechanism of action. nih.gov

Antimalarial Activity Potential

Laurolitsine has demonstrated notable potential as an antimalarial agent, exhibiting significant inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.gov

In vitro studies have consistently shown that Laurolitsine can inhibit the growth of P. falciparum. Research on aporphine alkaloids isolated from the leaves of Phoebe tavoyana revealed that Laurolitsine had a potent inhibitory effect on the chloroquine-sensitive 3D7 clone of P. falciparum, with a reported IC50 value of 1.49 µg/mL. researchgate.netnih.gov Another study also reported a similar IC50 value of 1.49 µg/ml for Laurolitsine against the same parasite strain. nih.gov The antimalarial activity of alkaloids is a well-established area of research, with quinine (B1679958) being a historic example. nih.gov The promising in vitro results for Laurolitsine suggest it could be a valuable lead compound for the development of new antimalarial drugs, particularly in the face of growing resistance to existing therapies. nih.gov For a compound to be considered a potential antimalarial candidate, an IC50 value of less than 1 µM is often sought, and a selectivity index greater than 10 is desirable to ensure it is more toxic to the parasite than to host cells. scielo.br While specific in vivo data for Laurolitsine is not extensively detailed in the provided context, the potent in vitro activity warrants further investigation in animal models to assess its efficacy and safety. nih.govnih.gov

Table 3: In Vitro Antimalarial Activity of Laurolitsine

Parasite Strain Compound IC50 Value Source
Plasmodium falciparum (3D7 clone) Laurolitsine 1.49 µg/mL researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Laurolitsine and Its Analogues

Correlating Specific Structural Motifs with Observed Biological Activities

The biological profile of aporphine (B1220529) alkaloids is highly dependent on the nature and position of substituents on their core structure. SAR studies have revealed that specific structural motifs are critical for various observed biological activities.

For instance, the substitution pattern on the isoquinoline (B145761) portion of the aporphine ring is a key determinant of antipoliovirus activity. nih.govacs.org A study on a series of aporphinoids demonstrated that a methoxyl group at the C-2 position is important for inducing this activity. nih.govacs.org Conversely, derivatives with a 1,2-dihydroxy substitution pattern, such as (+)-laurolitsine and (+)-boldine, were found to be inactive against the poliovirus. nih.govacs.org This highlights the sensitivity of this specific biological activity to the nature of the substituents at positions C-1 and C-2.

Laurolitsine itself is a noraporphine substituted with hydroxy groups at positions 2 and 9, and methoxy (B1213986) groups at positions 1 and 10, and it has been shown to inhibit HIV-1 integrase. nih.gov The activity of other aporphine analogues provides further insight into SAR. For example, the presence of an oxo-group at C-7, along with a 1,2-methylenedioxy group, is considered a key factor for the potent anti-protozoal and anticancer activities of oxoaporphines like liriodenine (B31502) and dicentrinone. nih.gov Furthermore, the introduction of a double bond between C-6a and C-7 in dehydroaporphines plays a critical role in enhancing cytotoxicity, apart from the influence of other substituents. nih.gov

Substitutions on the nitrogen atom also modulate biological effects. N-methyl and N-(2-hydroxypropyl) groups on the simple aporphine skeleton have been identified as beneficial for cytotoxic activity against cancer cells. nih.gov

Table 1: Biological Activities Associated with Specific Structural Motifs in Aporphine Alkaloids

Structural MotifAssociated Biological ActivityExample Compound(s)Reference
C-2 Methoxyl GroupAntipoliovirus Activity(+)-Glaucine, (+)-N-Methyllaurotetanine nih.govacs.org
1,2-Dihydroxy GroupsInactivity against Poliovirus(+)-Laurolitsine, (+)-Boldine nih.gov
1,10-Dimethoxy-2,9-dihydroxyHIV-1 Integrase InhibitionLaurolitsine nih.gov
C-7 Oxo Group & 1,2-Methylenedioxy GroupAntiprotozoal & AnticancerLiriodenine, Dicentrinone nih.gov
C6a-C7 Double BondIncreased CytotoxicityDidehydroglaucine, Dehydrocrebanine nih.gov

Role of Chirality at the 6a Position in Laurolitsine Bioactivity

A defining structural feature of laurolitsine is the chiral carbon atom at the 6a position within its tetracyclic framework. researchgate.netmdpi.comresearchgate.net The naturally occurring form of laurolitsine is the (6aS)-enantiomer. nih.gov The stereochemistry at this position is fundamental as it dictates the three-dimensional conformation of the molecule, which in turn governs its interaction with biological targets such as enzymes and receptors.

Influence of Different Oxidation States and Substituent Patterns on Pharmacological Profiles

The pharmacological profile of laurolitsine and its analogues can be significantly altered by changes in oxidation states and substituent patterns. researchgate.netmdpi.comresearchgate.net These modifications can affect the molecule's electronic properties, solubility, and ability to interact with biological targets.

Oxidation States: The aporphine skeleton can exist in different oxidation states, leading to distinct classes of alkaloids with varied activities.

Aporphines: The reduced tetracyclic core, as seen in laurolitsine (a noraporphine), is associated with activities like HIV-1 integrase inhibition and potential antidiabetic effects. mdpi.comnih.gov

Oxoaporphines: These are fully aromatic, oxidized derivatives containing a carbonyl group at the C-7 position. This oxidation state is often linked to potent cytotoxic and anti-protozoal activities. nih.gov The planarity and electronic properties of the oxoaporphine system are key to its bioactivity.

Dehydroaporphines: Characterized by a double bond between C-6a and C-7, this class represents an intermediate oxidation state and shows enhanced cytotoxicity. nih.gov

Substituent Patterns: The type and placement of functional groups on the aromatic rings profoundly influence the pharmacological effects.

Hydroxyl vs. Methoxyl Groups: As noted in the antipoliovirus studies, the seemingly minor change from a hydroxyl group to a methoxyl group at C-2 can switch the compound from inactive to active. nih.govacs.org The free hydroxyl groups in compounds like boldine (B1667363) and laurolitsine are also important for metabolism, often undergoing glucuronidation and sulfation. nih.gov

N-Substitution: The secondary amine in laurolitsine (a noraporphine) can be modified. For example, N-formyl-laurolitsine is a known analogue. acgpubs.org In other aporphines, N-methylation to form a tertiary amine (as in boldine) or the addition of larger groups can significantly impact activity. nih.gov

Acylation: The synthesis of aporphine analogues with an acetyl group on the nitrogen, such as 1‐[1,2,9,10‐tetramethoxy‐6a,7‐dihydro‐4H‐dibenzo[de,g]quinolin‐6(5H)‐yl]ethanone, has been explored, with preliminary results showing activity as platelet aggregation inhibitors. researchgate.net This indicates that modifying the nitrogen substituent can unlock different pharmacological profiles.

These examples underscore the principle that the diverse biological activities of the aporphine class are a direct result of the interplay between the core scaffold's oxidation state and the specific pattern of substituents it bears. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Laurolitsine Quantification and Characterization in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying laurolitsine in complex biological samples like plasma, tissue, urine, and feces. nih.govnih.gov This technique separates laurolitsine from other components in the sample via liquid chromatography, after which it is ionized and detected by a mass spectrometer. nih.gov

One study describes a validated ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) method for measuring laurolitsine in rat plasma. nih.gov The analysis used a C18 column and a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid. nih.gov A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection, monitoring the specific transition of m/z 314.2 to 265.1 for laurolitsine. nih.govresearchgate.net

For an LC-MS/MS method to be considered reliable, it must undergo rigorous validation to assess several key parameters. nih.gov

Specificity: The method must accurately identify and quantify laurolitsine without interference from other substances in the biological matrix. nih.gov This is confirmed by the absence of interfering signals at the retention time of laurolitsine in blank samples. nih.gov

Linearity: The detector's response should be proportional to the concentration of laurolitsine. A calibration curve is established by analyzing samples with known concentrations. For laurolitsine in rat plasma, good linearity was observed in the range of 10 to 20,000 ng/mL. nih.gov

Sensitivity: The lower limit of quantification (LLOQ) is the smallest amount of laurolitsine that can be reliably measured. In rat plasma, the LLOQ for laurolitsine was established to be 10 ng/mL. nih.gov

Accuracy and Precision: Accuracy measures how close the experimental value is to the true value, while precision measures the consistency of the results. For laurolitsine, intra- and inter-day precision were both below 15%, with accuracy ranging from 90.95% to 110.2%. nih.gov

Stability: The stability of laurolitsine is tested under various conditions, such as freeze-thaw cycles and different storage temperatures, to ensure that the sample integrity is maintained during handling and storage. nih.gov

Matrix Effect and Recovery: The matrix effect refers to the influence of other components in the sample on the ionization of laurolitsine. nih.gov Recovery assesses the efficiency of the extraction process. For laurolitsine, the matrix effect was found to be insignificant, and the extraction recovery was high. researchgate.net

Table 1: Validated LC-MS/MS Method for Laurolitsine in Rat Plasma

ParameterDetails
Instrumentation UPLC-ESI-MS/MS
Column C18
Mobile Phase Acetonitrile and water (containing 0.1% formic acid) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
MRM Transition m/z 314.2 → 265.1 nih.govresearchgate.net
Linearity Range 10–20,000 ng/mL nih.gov
LLOQ 10 ng/mL nih.gov
Accuracy 90.95%–110.2% nih.gov
Precision (RSD) < 15% nih.gov
Extraction Recovery High researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the precise structure of laurolitsine. mdpi.combjherbest.comnumberanalytics.com By analyzing the ¹H-NMR and ¹³C-NMR spectra, the arrangement of atoms and the molecule's stereochemistry can be established. mdpi.comox.ac.uk

¹H-NMR Spectroscopy: This technique provides information about the different types of protons in the molecule and their chemical environments. ox.ac.uk In laurolitsine's ¹H-NMR spectrum, key signals correspond to aromatic protons, methoxy (B1213986) group protons, and protons of the isoquinoline (B145761) core. griffith.edu.au

¹³C-NMR Spectroscopy: This spectrum reveals the different types of carbon atoms. ox.ac.uk The chemical shifts indicate the functional groups present. The ¹³C-NMR spectrum of laurolitsine shows characteristic signals for aromatic carbons, methoxy carbons, and the isoquinoline skeleton carbons. griffith.edu.auspectrabase.com

Two-dimensional NMR techniques are also used to confirm the structure by showing correlations between protons and carbons. researchgate.net

Table 2: Representative ¹H-NMR and ¹³C-NMR Data for Laurolitsine

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic Protons6.41 - 6.77108.19 - 159.80
Methoxy Protons3.76 - 3.8055.18
Note: Chemical shifts can vary depending on the solvent and instrument used. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Extract Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to assess the purity of isolated laurolitsine and to create chemical profiles of plant extracts containing it. nih.govbjherbest.com HPLC with UV detection is commonly used for both qualitative and quantitative analysis. researchgate.net

For purity analysis, a sample of laurolitsine is analyzed, and a single, sharp peak in the resulting chromatogram indicates high purity. mtoz-biolabs.com The presence of additional peaks suggests impurities. mtoz-biolabs.com Purity is often determined by the percentage of the main peak's area relative to the total area of all peaks. mtoz-biolabs.com

HPLC is also used to create a "fingerprint" of a plant extract, providing a comprehensive look at its chemical components, including laurolitsine. scienceopen.comnih.gov This can be used to verify the identity and quality of the botanical material. A common HPLC method for laurolitsine uses a reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer, with detection at 280 nm. researchgate.net

Other Spectrometric Techniques for Comprehensive Characterization

Other spectrometric techniques are also employed for a full characterization of laurolitsine. nih.govbjherbest.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) determines the exact mass of laurolitsine, which helps to confirm its elemental composition. mdpi.com Different ionization methods like electrospray ionization (ESI) and fast atom bombardment (FABMS) can be used. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups in the laurolitsine molecule by detecting the absorption of infrared radiation. slideshare.netijrpr.com The IR spectrum of laurolitsine shows characteristic bands for hydroxyl (O-H), aromatic (C=C), and ether (C-O) groups. researchgate.net

Ultraviolet (UV) Spectroscopy: UV spectroscopy examines the electronic transitions in the molecule. slideshare.neteag.com The UV spectrum of laurolitsine typically displays absorption maxima around 280 nm, which is characteristic of the aporphine (B1220529) alkaloid structure. researchgate.net

Table 3: Spectrometric Data for Laurolitsine

TechniqueKey Findings
HRMS (ESI) Determines the exact mass and molecular formula (C₁₈H₁₉NO₄). mdpi.combjherbest.com
EIMS Provides fragmentation patterns for structural identification. nih.gov
IR (KBr) Shows absorption bands for hydroxyl, aromatic, and ether functional groups. researchgate.net
UV (MeOH) Exhibits a characteristic absorption maximum (λmax) around 280 nm. researchgate.net

Preclinical Pharmacokinetic and Biotransformation Studies of Laurolitsine

Absorption and Oral Bioavailability Profiles in Animal Models (e.g., Sprague-Dawley rats)

Pharmacokinetic investigations in Sprague-Dawley rats have elucidated the absorption characteristics and bioavailability of Laurolitsine following oral and intravenous administration. nih.gov After oral administration, Laurolitsine is absorbed, reaching its maximum plasma concentration (Tmax) in approximately 0.47 hours. researchgate.netnih.govtandfonline.com In contrast, intravenous administration results in a much faster peak concentration, with a Tmax of 0.083 hours. researchgate.netnih.govtandfonline.com

The absolute oral bioavailability of Laurolitsine was determined to be low, calculated at 18.17%. nih.govresearchgate.nettandfonline.com The elimination half-life (t1/2) of the compound was 3.73 hours after oral intake, compared to 1.67 hours following intravenous injection, suggesting a relatively rapid clearance from the plasma. nih.govresearchgate.netnih.govtandfonline.com

Pharmacokinetic ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Tmax (h)0.47 ± 0.180.083
Cmax (ng/mL)14.11 ± 3.30100.05 ± 17.00
t1/2 (h)3.73 ± 2.481.67 ± 1.83
AUC0-t (h·ng/mL)40.62 ± 9.5749.98 ± 7.39
F (%)18.17N/A

Distribution Patterns in Specific Tissues and Organs (e.g., Gastrointestinal Tract, Liver, Lungs, Kidneys)

Following oral administration in Sprague-Dawley rats, Laurolitsine distributes widely throughout the body, with the highest concentrations observed shortly after administration. nih.govnih.gov At 0.5 hours post-administration, the compound was found in significant concentrations in the gastrointestinal tract, liver, lungs, and kidneys. nih.govresearchgate.nettandfonline.com

The highest concentration was measured in the gastrointestinal tract (26,015.33 ng/g), which is consistent with the oral route of administration. nih.govresearchgate.net Substantial levels were also detected in key metabolic and excretory organs, including the liver (905.12 ng/g), lungs (442.32 ng/g), and kidneys (214.99 ng/g) at the same time point. nih.govresearchgate.nettandfonline.com Studies also collected data from other tissues such as the heart, spleen, brain, muscle, fat, and testis to provide a comprehensive distribution profile. nih.gov

TissueConcentration (ng/g) at 0.5h post-oral administration
Gastrointestinal Tract26,015.33
Liver905.12
Lungs442.32
Kidneys214.99

Excretion Pathways and Major Elimination Routes (e.g., Urine, Feces)

The elimination of Laurolitsine from the body occurs through both renal and fecal pathways. nih.gov However, studies in rats have shown that the excretion of the unchanged parent compound is very low. nih.govresearchgate.net

Within a 36-hour period following oral administration, only 0.0325% of the Laurolitsine dose was recovered unchanged in the urine, and 1.20% was found in the feces. nih.govnih.gov The peak excretion rate for urine was observed between 4 and 8 hours, while for feces, it occurred between 8 and 12 hours. nih.gov This low recovery of the parent drug suggests that Laurolitsine is extensively metabolized before being eliminated from the body. nih.govmdpi.comresearchgate.netdovepress.com

Excretion RouteCumulative Excretion (% of Dose) within 36hTime to Maximum Excretion Rate (h)
Urine (as parent compound)0.0325%4-8
Feces (as parent compound)1.20%8-12

Metabolic Pathways and Potential Metabolite Identification (e.g., glucuronidation, sulphation)

The low percentage of unchanged Laurolitsine excreted in urine and feces strongly indicates that it undergoes significant biotransformation. nih.gov While specific metabolites of Laurolitsine have not been definitively identified, analysis of rat urine chromatograms revealed peaks that are believed to represent its metabolites. nih.gov

Based on the metabolic pathways of other aporphine (B1220529) alkaloids with similar chemical structures, such as isoboldine (B12402355) and norisoboldine, it is hypothesized that glucuronidation and sulphation are the two primary metabolic pathways for Laurolitsine. researchgate.netnih.govtandfonline.comsemanticscholar.org These Phase II metabolic reactions typically involve the addition of a glucuronic acid or sulfate (B86663) group to the molecule, which increases water solubility and facilitates excretion. researchgate.netmdpi.com For instance, the metabolites of isoboldine include monosulfate-isoboldine and isoboldine-monoglucuronide. nih.govtandfonline.com Other potential, though less emphasized, Phase I metabolic pathways for similar alkaloids include N-demethylation and oxidation. researchgate.netresearchgate.net

Translational Research and Future Directions for Laurolitsine Investigations

Preclinical Research on Specific Disease Models

Preclinical studies using established disease models are fundamental for evaluating the efficacy and mechanism of action of a potential therapeutic agent. Research into Laurolitsine has primarily focused on its effects on metabolic disorders, with significant findings in the area of Type 2 Diabetes Mellitus.

Type 2 Diabetes Mellitus

Laurolitsine has demonstrated significant therapeutic potential in preclinical models of Type 2 Diabetes Mellitus (T2DM). In vivo studies utilizing db/db and ob/ob mice, which are genetic models of obesity and diabetes, have shown that Laurolitsine exhibits potent antidiabetic and hypoglycemic effects nih.govresearchgate.netnih.gov. Administration of the compound led to improved insulin (B600854) resistance, enhanced glucose tolerance, and better lipid metabolism nih.govresearchgate.net. Furthermore, Laurolitsine was found to protect pancreatic, liver, and renal functions and promote weight loss in these diabetic mouse models nih.govresearchgate.net.

In vitro experiments using HL-7702 hepatocytes corroborated these findings, showing that Laurolitsine stimulated glucose consumption and activated AMP-activated protein kinase (AMPK) without inducing cytotoxicity or lactic acid production nih.govresearchgate.net. A key finding from transcriptomic analysis is that the antidiabetic effects of Laurolitsine are associated with the regulation of mitochondrial oxidative phosphorylation nih.govresearchgate.net. The compound effectively activates the hepatic liver kinase B1 (LKB1)/AMPK pathway by modulating the ADP/ATP ratio nih.gov.

Table 1: Summary of Preclinical Findings for Laurolitsine in Type 2 Diabetes Mellitus Models
Model/SystemKey FindingsObserved EffectsReference
db/db and ob/ob Mice (In Vivo)Potent antidiabetic and hypoglycemic activity- Improved insulin resistance and glucose tolerance
  • Improved lipid metabolism
  • Protected liver, renal, and pancreatic function
  • Promoted weight loss
  • nih.govresearchgate.netnih.gov
    HL-7702 Hepatocytes (In Vitro)Stimulation of glucose metabolism- Increased glucose consumption
  • Activation of AMP-activated protein kinase (AMPK)
  • No observed cytotoxicity or lactic acid production
  • nih.gov
    Transcriptomic AnalysisIdentification of molecular pathways- Regulation of mitochondrial oxidative phosphorylation
  • Activation of the hepatic LKB1/AMPK pathway
  • nih.govresearchgate.net
    Gut Microbiota AnalysisModulation of gut microbiome- Decreased abundance of Mucispirillum schaedleri
  • Decreased abundance of Anaerotruncus sp_G3_2012
  • nih.gov

    Neurodegenerative, Cardiovascular, and Viral Diseases

    Despite the promising results in diabetes models, preclinical research on Laurolitsine for other specific disease models remains a significant area for future exploration.

    Neurodegenerative Disorders: Currently, there is a lack of published preclinical studies investigating the effects of Laurolitsine in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Given that natural compounds like flavonoids are being explored for their neuroprotective properties, investigating Laurolitsine's potential in this area is a logical next step researchgate.net.

    Cardiovascular Diseases: As with neurodegenerative disorders, there is no specific preclinical research available on the direct effects of Laurolitsine in cardiovascular disease models mdpi.comnih.gov. Its positive impact on lipid metabolism and weight in diabetic models suggests a potential for cardiovascular benefits, but this requires direct investigation in relevant models of conditions like atherosclerosis or heart failure.

    Viral Infections: Laurolitsine belongs to the aporphine (B1220529) alkaloid class of compounds, a group noted for having various biological activities, including potential antiviral effects nih.govmdpi.com. However, specific in vitro or in vivo studies to confirm the antiviral activity of Laurolitsine against specific viruses have not been reported. This represents an untapped area of research.

    Exploration of Multi-target and Multi-pathway Therapeutic Strategies

    The complexity of chronic diseases like T2DM often necessitates therapeutic approaches that can influence multiple biological targets or pathways simultaneously. Laurolitsine exemplifies such a strategy. Its efficacy in T2DM models is not attributed to a single mechanism but rather to a coordinated effect on at least two major pathways: the hepatic LKB1-AMPK signaling cascade and the composition of the gut microbiota nih.gov.

    Development of Laurolitsine-based Lead Compounds and Analogs

    The advancement of a natural product into a viable drug candidate often depends on the ability to synthesize the compound and its analogs efficiently. This allows for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. A significant breakthrough in Laurolitsine research has been the first successful total synthesis of its racemate mdpi.com.

    This multi-step synthesis provides a crucial platform for several key areas of development mdpi.com:

    Overcoming Supply Limitations: It addresses the challenges of low yields and long extraction cycles associated with isolating Laurolitsine from plant sources.

    Enabling Analog Development: The synthetic route allows for the targeted modification of the Laurolitsine scaffold. By altering functional groups, chemists can create a library of analogs to be screened for improved therapeutic activity or reduced off-target effects.

    Facilitating Advanced Research: A reliable synthetic supply of Laurolitsine is essential for conducting the extensive preclinical studies, including advanced toxicology and efficacy models, required for further development.

    The established synthetic pathway, which involves a key Pd-catalyzed direct biaryl coupling reaction, opens the door for Laurolitsine to serve as a lead compound for a new class of metabolic or other therapeutic agents mdpi.com.

    Advanced Preclinical Toxicity Evaluations

    While initial in vitro studies have indicated that Laurolitsine is not cytotoxic to hepatocytes, a comprehensive assessment of its safety profile is a critical and currently missing component of its preclinical evaluation nih.gov. To advance Laurolitsine as a potential clinical candidate, a battery of advanced preclinical toxicity studies conducted under Good Laboratory Practice (GLP) guidelines is necessary.

    Key future directions for toxicity evaluation include:

    Sub-chronic Toxicity: These studies, typically lasting up to 90 days in rodent models, are needed to understand the potential effects of repeated exposure on various organs and physiological systems nih.gov.

    Genotoxicity: A standard battery of tests, such as the Ames test for mutagenicity and an in vitro micronucleus or chromosome aberration assay, is required to determine if Laurolitsine has the potential to damage genetic material nih.govmdpi.com.

    Teratogenicity: Also known as developmental toxicity studies, these evaluations are essential to assess whether the compound could cause harm to a developing fetus nih.govglowm.com.

    Without data from these fundamental toxicological assessments, the translational potential of Laurolitsine remains limited.

    Methodological Advancements in Laurolitsine Research and Analytical Techniques

    Robust and validated analytical methods are the bedrock of pharmacokinetic, metabolic, and toxicological research. A significant methodological advancement for Laurolitsine has been the development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification in various biological matrices nih.gov. This method has been validated for use in rat plasma, tissue homogenates, urine, and feces, enabling detailed studies of the compound's absorption, distribution, metabolism, and excretion (ADME) nih.gov. The establishment of this analytical technique was a prerequisite for the pharmacokinetic studies that determined Laurolitsine's oral bioavailability to be 18.17% in rats nih.gov.

    Table 2: Validation Parameters of the LC-MS/MS Method for Laurolitsine Quantification in Rat Plasma
    ParameterSpecificationReference
    LinearityGood linearity over the tested concentration range nih.gov
    Intra-day Precision (RSD)&lt;15% nih.gov
    Inter-day Precision (RSD)&lt;15% nih.gov
    Accuracy90.95% to 110.2% nih.gov
    StabilityStable under various storage and handling conditions (e.g., freeze-thaw, short-term storage) nih.gov

    The other major methodological advancement is the total synthesis of Laurolitsine, which provides a scalable and reproducible source of the compound for research, overcoming the limitations of natural extraction mdpi.com.

    Pharmacogenomic and Proteomic Investigations Related to Laurolitsine Responses

    To fully understand the mechanisms of action of Laurolitsine and to identify potential biomarkers of response, modern "omics" technologies are indispensable. A crucial first step in this direction has been taken with a transcriptomic analysis (RNA-seq) in diabetic mouse models nih.gov. This research revealed that the antidiabetic effects of Laurolitsine are linked to the regulation of mitochondrial oxidative phosphorylation nih.govresearchgate.net. This finding provides a vital clue to the compound's molecular mechanism, suggesting that it influences cellular energy metabolism at the genetic transcription level.

    Building on this foundation, future investigations should include:

    Proteomic Studies: Proteomics would allow researchers to analyze changes in the protein landscape of cells or tissues in response to Laurolitsine treatment. This could confirm whether the transcriptional changes observed in the transcriptomic study translate to functional protein-level changes and could identify specific proteins within the mitochondrial oxidative phosphorylation pathway that are directly affected uni-giessen.de.

    Pharmacogenomic Investigations: These studies would explore how genetic variations in individuals might influence their response to Laurolitsine. By identifying specific genetic markers, it may be possible to predict which patients are most likely to benefit from the drug, paving the way for a personalized medicine approach.

    These advanced molecular investigations will be critical for refining our understanding of Laurolitsine's biological activity and for guiding its future clinical development.

    Q & A

    Q. What are the primary natural sources of Laurolitsine, and what methodological approaches are recommended for its isolation and purification?

    Laurolitsine is primarily isolated from plants such as Peumus boldus Molina and Litsea glutinosa. Effective isolation involves solvent extraction (e.g., chloroform or methanol) followed by chromatographic techniques like column chromatography or HPLC. For example, Sun et al. achieved isolation via chloroform extraction and silica gel chromatography, with purity verified by LC-QToF-MS/MS . Key considerations include optimizing solvent polarity and monitoring fractions using TLC or spectroscopic methods to avoid co-elution with structurally similar alkaloids.

    Q. How is Laurolitsine structurally characterized, and what analytical techniques are essential for confirmation?

    Structural elucidation relies on a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For instance, the total synthesis of Laurolitsine confirmed its structure through comparative analysis with natural isolates using NMR and HRMS . Advanced methods like LC-QToF-MS/MS are critical for phytochemical profiling in plant extracts .

    Q. What preliminary pharmacological activities have been reported for Laurolitsine, and what experimental models are used to validate these effects?

    Laurolitsine exhibits antidiabetic, hypoglycemic, and anti-apoptotic properties. In vivo studies using db/db mice demonstrated improved insulin sensitivity and glucose tolerance via oral administration (10–20 mg/kg/day). Mechanistic assays often involve pancreatic β-cell lines (e.g., INS-1) and enzyme inhibition studies (e.g., pancreatic lipase IC₅₀ = 10.92 μM) .

    Advanced Research Questions

    Q. What challenges exist in the total synthesis of Laurolitsine, and how can reaction yields be optimized?

    The first total synthesis achieved a 2.3% yield over 14 steps, with bottlenecks including low efficiency in Pd-catalyzed biaryl coupling and nitro-group reduction. Optimization strategies include:

    • Screening catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling reactions.
    • Alternative reducing agents (e.g., LiAlH₄ vs. NaBH₄/NiCl₂).
    • Salt formation (e.g., oxalic acid) to stabilize intermediates . Future work should explore biocatalytic routes or flow chemistry to shorten steps.

    Q. How can researchers resolve contradictions in Laurolitsine’s reported bioactivity across different studies?

    Discrepancies in pharmacological data (e.g., varying IC₅₀ values) may stem from differences in:

    • Extract purity : Natural isolates often contain co-eluting alkaloids, necessitating HPLC-MS validation .
    • Assay conditions : Standardize protocols (e.g., pH, temperature) for enzyme inhibition studies.
    • Model systems : Compare in vitro (cell lines) and in vivo (murine models) results to contextualize efficacy . Meta-analyses of existing datasets and rigorous replication studies are recommended .

    Q. What methodological frameworks are suitable for studying Laurolitsine’s mechanism of action in complex diseases like diabetes?

    Integrate multi-omics approaches:

    • Transcriptomics : RNA-seq of pancreatic tissues to identify pathways (e.g., insulin signaling) modulated by Laurolitsine.
    • Metabolomics : LC-MS profiling of serum/urine to assess lipid/glucose metabolism changes.
    • Network pharmacology : Predict target interactions using databases like STITCH or SwissTargetPrediction . Dose-response studies and knockout animal models (e.g., IRS-1⁻/⁻ mice) can further validate targets.

    Q. How can researchers design experiments to address the low bioavailability of Laurolitsine in preclinical models?

    Strategies include:

    • Formulation optimization : Nano-encapsulation (e.g., liposomes) or co-administration with permeation enhancers (e.g., chitosan).
    • Prodrug synthesis : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility.
    • Pharmacokinetic profiling : Use LC-MS/MS to monitor plasma concentration-time curves and calculate parameters like Cₘₐₓ and t₁/₂ .

    Data Analysis and Reproducibility

    Q. What statistical methods are recommended for analyzing Laurolitsine’s dose-dependent effects in vivo?

    • Dose-response curves : Fit data using nonlinear regression (e.g., log[inhibitor] vs. response in Prism).
    • Longitudinal data : Mixed-effects models to account for inter-individual variability in glucose tolerance tests.
    • Power analysis : Predefine sample sizes (n ≥ 8/group) to ensure statistical rigor .

    Q. How should researchers document experimental protocols to ensure reproducibility in Laurolitsine studies?

    Follow guidelines from the Beilstein Journal of Organic Chemistry:

    • Detailed synthesis : Report reaction conditions (temperature, solvent, catalysts), purification steps, and yields for all intermediates.
    • Characterization data : Include NMR/HRMS spectra in supplementary materials.
    • Biological assays : Specify cell lines, passage numbers, and assay validation methods (e.g., positive controls) .

    Contradiction and Innovation

    Q. How can conflicting reports on Laurolitsine’s cytotoxicity be systematically addressed?

    Conduct comparative studies using:

    • Standardized compounds : Source Laurolitsine from both synthetic and natural origins to rule out impurity effects.
    • Cell viability assays : Parallel testing with MTT, ATP luminescence, and apoptosis markers (e.g., caspase-3).
    • Toxicogenomics : Identify gene expression changes linked to cell death pathways .

    Q. What innovative methodologies could advance Laurolitsine research beyond traditional approaches?

    • CRISPR screening : Identify genetic modifiers of Laurolitsine’s activity in disease-relevant cell lines.
    • Machine learning : Predict structure-activity relationships (SAR) for novel derivatives.
    • Cryo-EM : Resolve Laurolitsine-target protein complexes at atomic resolution .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.